molecular formula C19H23NO3 B385236 N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-77-5

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385236
CAS No.: 622355-77-5
M. Wt: 313.4g/mol
InChI Key: SQVCYPSUYNVCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a bicyclic structure

Scientific Research Applications

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is not available, similar compounds have been studied. For instance, a series of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been reported as selective KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) channel openers .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The synthesis of tri- and tetrasubstituted BCBs via directed metalation of readily accessed BCB amides generates a wide variety of bridge-substituted BCBs that can be easily converted into other useful small ring building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic core from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of chiral tertiary amines as catalysts in these reactions ensures high enantioselectivity and yield, which are crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions can vary but generally involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of the dioxo functional groups. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-12-6-8-13(9-7-12)20-16(23)19-11-10-18(4,17(19,2)3)14(21)15(19)22/h6-9H,5,10-11H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCYPSUYNVCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.